DBCO-PEG4-GGFG-Dxd
Description
Evolution of Targeted Drug Delivery Systems in Molecular Medicine
The concept of a "magic bullet," a term coined by Paul Ehrlich over a century ago, envisioned a compound that could selectively target and eliminate pathogens or cancer cells without harming the host. This vision has materialized through the evolution of targeted drug delivery systems. Early efforts focused on modifying the physicochemical properties of drugs to improve their therapeutic index. The progression of this field has been marked by the development of increasingly complex systems, from liposomes and polymer-based nanoparticles to highly specific biologic-drug conjugates. invivochem.comnih.gov These modern systems are engineered to navigate the complexities of the biological environment, overcome physiological barriers, and release their therapeutic payload in a controlled manner at the intended site of action. nih.gov
The Design Paradigm of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)
Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) represent a highly successful class of targeted therapeutics. creative-biolabs.com Both are tripartite molecules consisting of a targeting moiety (an antibody or a peptide), a potent cytotoxic payload, and a chemical linker that connects the two. creative-biolabs.combiocompare.com
Antibody-Drug Conjugates (ADCs): ADCs utilize monoclonal antibodies (mAbs) to achieve high specificity for antigens that are overexpressed on the surface of cancer cells. biocompare.comsmolecule.com This specificity allows for the delivery of highly potent cytotoxic agents directly to the tumor, thereby minimizing off-target toxicity and widening the therapeutic window. smolecule.comadcreview.com The design of an effective ADC involves careful selection of the target antigen, the mAb, the cytotoxic payload, and the linker. nih.gov
Peptide-Drug Conjugates (PDCs): PDCs employ peptides as the targeting ligand. medchemexpress.comanjiechem.com Due to their smaller size compared to antibodies, peptides can offer advantages such as enhanced tissue penetration. creative-biolabs.com The design principles of PDCs are similar to those of ADCs, focusing on the specific recognition of tumor-associated receptors and the efficient intracellular release of the cytotoxic drug. medchemexpress.comanjiechem.com
Overview of DBCO-PEG4-GGFG-Exatecan as a Modular Component in Contemporary Conjugate Chemistry
DBCO-PEG4-GGFG-Exatecan is a heterobifunctional chemical compound that serves as a critical building block in the construction of ADCs and other targeted conjugates. It is a drug-linker conjugate, comprising a cytotoxic payload (Exatecan) pre-attached to a sophisticated linker system. biocompare.combldpharm.com This modular design streamlines the development of targeted therapies by providing a ready-to-use component that can be attached to a targeting moiety of choice.
The compound's name delineates its constituent parts, each with a specific function:
DBCO (Dibenzocyclooctyne): A reactive group for bioorthogonal conjugation.
PEG4 (Polyethylene Glycol, 4 units): A spacer to enhance solubility and pharmacokinetic properties.
GGFG (Glycine-Glycine-Phenylalanine-Glycine): A peptide sequence that acts as a cleavable linker.
Exatecan (B1662903): A potent topoisomerase I inhibitor that serves as the cytotoxic payload.
This pre-assembled drug-linker system offers a significant advantage in the synthesis of ADCs, allowing for a more controlled and efficient conjugation process. bldpharm.com
Structure
2D Structure
Properties
Molecular Formula |
C72H79FN10O17 |
|---|---|
Molecular Weight |
1375.4 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C72H79FN10O17/c1-3-72(94)52-34-58-68-50(40-83(58)70(92)51(52)41-100-71(72)93)67-54(20-19-49-44(2)53(73)35-55(81-68)66(49)67)79-64(89)42-99-43-78-62(87)37-77-69(91)56(33-45-11-5-4-6-12-45)80-63(88)38-76-61(86)36-75-60(85)23-25-95-27-29-97-31-32-98-30-28-96-26-24-74-59(84)21-22-65(90)82-39-48-15-8-7-13-46(48)17-18-47-14-9-10-16-57(47)82/h4-16,34-35,54,56,94H,3,19-33,36-43H2,1-2H3,(H,74,84)(H,75,85)(H,76,86)(H,77,91)(H,78,87)(H,79,89)(H,80,88)/t54-,56-,72-/m0/s1 |
InChI Key |
UCUZJQMJKLKGGT-OHZCADGZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
Origin of Product |
United States |
Chemical Synthesis and Architectural Design of Dbco Peg4 Ggfg Exatecan
Retrosynthetic Analysis and Precursor Synthesis for DBCO-PEG4-GGFG-Exatecan
The synthesis of DBCO-PEG4-GGFG-Exatecan is best understood through a retrosynthetic lens, which deconstructs the target molecule into its primary building blocks. This analysis reveals a convergent synthetic approach, where the major fragments—the dibenzocyclooctyne (DBCO) moiety, the polyethylene (B3416737) glycol (PEG) spacer, the GGFG tetrapeptide, and the exatecan (B1662903) payload—are synthesized independently and then coupled together.
The key disconnections in the retrosynthetic analysis occur at the amide bonds linking the GGFG peptide to the PEGylated DBCO linker and the exatecan derivative. This strategy allows for the individual optimization of the synthesis of each component, ensuring high purity and yield before the final assembly. The precursor molecules required are therefore a functionalized DBCO-PEG4 linker, the protected GGFG tetrapeptide, and a derivatized exatecan molecule suitable for conjugation.
Synthesis of the Dibenzocyclooctyne (DBCO) Moiety and its PEGylated Derivatives
The DBCO moiety is a cornerstone of this ADC linker, enabling copper-free "click chemistry" for attachment to azide-modified antibodies. medchemexpress.commedchemexpress.com Its synthesis is a multi-step process, often starting from commercially available precursors. The dibenzocyclooctyne core is typically formed through an intramolecular cyclization reaction.
Once the DBCO core is synthesized, it is functionalized with a polyethylene glycol (PEG) spacer. The PEG4 unit enhances the hydrophilicity and biocompatibility of the linker, which can improve the pharmacokinetic properties of the resulting ADC. drugtargetreview.com The PEGylation is typically achieved by reacting the DBCO core with a PEG derivative that has a reactive group at one end and a protected functional group at the other, such as an NHS ester or a carboxylic acid. creative-biolabs.com This results in a DBCO-PEG4-acid or a similar reactive intermediate ready for peptide coupling. medchemexpress.com
| Component | Function | Key Synthetic Feature |
| DBCO | Bioorthogonal handle for antibody conjugation | Intramolecular cyclization |
| PEG4 | Hydrophilic spacer | Enhances solubility and biocompatibility |
| GGFG | Protease-cleavable peptide sequence | Allows for targeted drug release |
| Exatecan | Cytotoxic payload | DNA topoisomerase I inhibitor |
Solid-Phase Peptide Synthesis (SPPS) of the GGFG Tetrapeptide Sequence
The GGFG (Gly-Gly-Phe-Gly) tetrapeptide is a crucial element, designed to be specifically cleaved by proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. medchemexpress.com This ensures that the cytotoxic exatecan payload is released preferentially at the target site.
The synthesis of the GGFG tetrapeptide is most efficiently carried out using Solid-Phase Peptide Synthesis (SPPS). researchgate.netbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.compeptide.com The process begins with the attachment of the C-terminal glycine (B1666218) to the resin. bachem.com Each subsequent amino acid, with its N-terminus protected (commonly with an Fmoc group), is then coupled to the deprotected N-terminus of the growing peptide chain. researchgate.netpeptide.com This cycle of deprotection and coupling is repeated until the full GGFG sequence is assembled. Finally, the completed tetrapeptide is cleaved from the resin, yielding the GGFG peptide with a free C-terminus and a protected N-terminus, ready for conjugation to the DBCO-PEG4 linker.
Chemical Derivatization and Functionalization of Exatecan for Conjugation
Exatecan, a potent topoisomerase I inhibitor, is the cytotoxic warhead of this ADC. medchemexpress.comnih.gov However, in its native form, it lacks a suitable functional group for direct attachment to the linker. Therefore, a key step in the synthesis is the chemical derivatization of exatecan to introduce a reactive handle.
This often involves modifying the exatecan structure to introduce a primary amine or a carboxylic acid. For instance, derivatives like (4-NH2)-Exatecan have been synthesized for this purpose. medchemexpress.com This functionalized exatecan can then be readily coupled to the carboxylic acid group of the GGFG peptide through standard amide bond formation, often facilitated by coupling reagents. The complexity of exatecan's structure, including its chiral centers, requires careful selection of reaction conditions to avoid isomerization or degradation of the payload. nih.gov
Convergent and Fragment-Based Strategies for Assembly of the Complete Drug-Linker Conjugate
The final assembly of DBCO-PEG4-GGFG-Exatecan is a prime example of a convergent synthetic strategy. smolecule.com This approach involves the coupling of the pre-synthesized fragments in a stepwise manner.
Molecular Functionality of Constituent Domains Within Dbco Peg4 Ggfg Exatecan
The Dibenzocyclooctyne (DBCO) Moiety: Principles of Bioorthogonal Ligation
The DBCO group is the reactive handle of the molecule, enabling its covalent attachment to biomolecules, such as antibodies, through a highly specific and efficient chemical reaction. broadpharm.com This process, known as bioorthogonal ligation, occurs without interfering with native biochemical processes within living systems. scispace.com
DBCO facilitates conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". glenresearch.com This reaction involves the spontaneous cycloaddition between the strained alkyne within the DBCO ring structure and an azide (B81097) group (-N₃) on a target molecule. glenresearch.comacs.org The driving force for this reaction is the significant ring strain of the eight-membered cyclooctyne (B158145) ring, which is released upon forming a stable triazole linkage. glenresearch.commagtech.com.cn
A key advantage of SPAAC is that it is bioorthogonal; it proceeds efficiently under mild, physiological conditions (aqueous environments, room temperature) and does not require a cytotoxic copper catalyst, which is necessary for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.comaatbio.com This makes DBCO-mediated SPAAC exceptionally well-suited for bioconjugation and the labeling of sensitive biological molecules in vitro and in vivo. aatbio.commdpi.com The DBCO and azide groups are stable and unreactive toward naturally occurring functional groups found in proteins, such as amines and thiols, ensuring high specificity. broadpharm.comscispace.com
The kinetics of the SPAAC reaction are a critical aspect of its utility. The reaction is generally fast and efficient, allowing for conjugation to be completed in a reasonable timeframe. The rate of the reaction can be influenced by the specific structure of the azide and the cyclooctyne. researchgate.netnih.gov Research has determined the second-order rate constants for DBCO reacting with various azide-containing molecules, which typically fall in the range of 0.3 to 2.0 M⁻¹s⁻¹. mdpi.comresearchgate.net For instance, one study calculated a second-order rate constant for a DBCO-peptide ligation to be 0.34 M⁻¹s⁻¹ at 25°C in a pH 7.4 buffer. researchgate.net The progress of the conjugation can be conveniently monitored using UV-Vis spectroscopy, as the DBCO moiety has a characteristic absorbance peak at approximately 309-310 nm that diminishes as it is consumed in the reaction. broadpharm.comaatbio.com
Table 1: Kinetic Data for DBCO-Mediated SPAAC Reactions
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |
|---|---|---|---|
| Peptide with Azide and PEG-functionalized DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer (pH 7.4), 25°C | researchgate.net |
| DBCO derivatives with azide groups (general range) | 1-2 M⁻¹s⁻¹ | Not specified | mdpi.com |
| DBCO-tag peptide with DBCO-(PEG)4-biotin | 0.81 M⁻¹s⁻¹ | Phosphate buffer (pH 8.0), 37°C | nih.gov |
The Polyethylene (B3416737) Glycol (PEG4) Spacer: Impact on Conjugate Performance
The tetra-ethylene glycol (PEG4) unit serves as a hydrophilic spacer, or linker, which is crucial for optimizing the physicochemical and pharmacokinetic properties of the final antibody-drug conjugate. adcreview.com
Furthermore, the PEG chain is biocompatible, non-toxic, and generally non-immunogenic. europeanpharmaceuticalreview.comyoutube.com It can form a "hydration shell" around the conjugate, which masks the ADC from the host's immune system and reduces recognition by the mononuclear phagocyte system. wikipedia.orgmolecularcloud.orgnih.gov This shielding effect decreases the likelihood of an immune response and can reduce the rate of clearance from the body. wikipedia.orgmolecularcloud.org
The length of the PEG linker is a critical parameter that can be fine-tuned to balance various properties of the ADC, including its stability, bioavailability, and distribution. uzh.chnih.gov Studies have shown that varying the number of PEG units can significantly impact the conjugate's pharmacokinetic profile. nih.gov Generally, longer PEG chains lead to a more pronounced increase in hydrophilicity and hydrodynamic size, which can prolong circulation half-life by reducing renal clearance. wikipedia.orgnih.gov
However, the relationship is not always linear, and an optimal length often needs to be determined experimentally. For example, one study comparing bombesin (B8815690) antagonists with PEG spacers of different lengths (PEG2, PEG4, PEG6, and PEG12) found that the PEG4 and PEG6 analogs provided the best pharmacokinetic profiles with high tumor uptake and excellent tumor-to-kidney ratios. nih.gov The use of discrete, monodispersed PEG linkers like PEG4, where every linker has the exact same length, ensures the production of a homogeneous ADC product with consistent properties and improved safety profiles compared to polydisperse PEG mixtures. molecularcloud.org
Table 2: Influence of PEG Spacer Length on Radiotracer Properties
| Spacer | Lipophilicity (logD) | Serum Stability (Half-life, min) | Key In Vivo Finding | Reference |
|---|---|---|---|---|
| PEG2 | -1.95 | 246 | Lower tumor-to-kidney ratio compared to PEG4/PEG6. | nih.gov |
| PEG4 | -2.06 | 494 | High tumor uptake and excellent tumor-to-kidney ratio (7.8 at 4h). | nih.gov |
| PEG6 | -2.14 | 584 | High tumor uptake and excellent tumor-to-kidney ratio (9.7 at 4h). | nih.gov |
| PEG12 | -2.22 | Reversed trend in stability increase. | Significantly different IC50 value. | nih.gov |
The GGFG Tetrapeptide Linker: Enzymatic Cleavage Specificity for Intracellular Release
The Gly-Gly-Phe-Gly (GGFG) sequence is an enzyme-cleavable linker designed for the specific release of the exatecan (B1662903) payload inside target cancer cells. nih.goviphasebiosci.com The stability of the linker in systemic circulation and its subsequent cleavage within the tumor cell are paramount for the efficacy and safety of an ADC. oup.com
The GGFG linker is engineered to be stable in the bloodstream, minimizing the premature release of the cytotoxic drug that could harm healthy tissues. nih.goviphasebiosci.com Upon binding to a target antigen on a cancer cell, the entire ADC is internalized, typically into cellular compartments called lysosomes. nih.gov The lysosomal environment is rich in proteases, such as cathepsins, which are often overexpressed in tumor cells. oup.comnih.gov The GGFG tetrapeptide sequence is a specific substrate for lysosomal proteases, particularly Cathepsin B and Cathepsin L. nih.govrsc.org These enzymes recognize and cleave the peptide sequence, breaking the linker and liberating the active exatecan payload directly inside the cancer cell where it can exert its cytotoxic effect by inhibiting DNA topoisomerase I. smolecule.comnih.goviphasebiosci.com This targeted, intracellular release mechanism is a hallmark of modern ADC design, maximizing therapeutic impact on cancer cells while minimizing systemic toxicity. nih.govmedchemexpress.com
Table 3: Examples of Cathepsin-Cleavable Peptide Linkers in ADCs
| Peptide Sequence | Abbreviation | Primary Cleaving Enzyme | Reference |
|---|---|---|---|
| Gly-Gly-Phe-Gly | GGFG | Cathepsin B, Cathepsin L | iphasebiosci.comnih.govrsc.org |
| Val-Cit | VC | Cathepsin B | iphasebiosci.comiris-biotech.de |
| Phe-Lys | FK | Cathepsin B | oup.com |
| Gly-Phe-Leu-Gly | GFLG | Cathepsin B | iris-biotech.de |
| Val-Ala | VA | Cathepsin B | iris-biotech.de |
Design Principles of Protease-Sensitive Cleavable Linkers in ADCs
Protease-sensitive linkers are a cornerstone of modern ADC design, engineered to remain stable in the systemic circulation and release the cytotoxic payload specifically within the tumor microenvironment or inside cancer cells. biochempeg.comrsc.orgproteogenix.science This targeted release is achieved by incorporating peptide sequences that are substrates for proteases that are overexpressed in tumors, such as cathepsins. biochempeg.combroadpharm.com
The ideal protease-sensitive linker should exhibit several key characteristics:
High plasma stability: The linker must be resistant to cleavage by proteases present in the bloodstream to prevent premature drug release and associated systemic toxicity. biochempeg.comproteogenix.science
Efficient cleavage at the target site: Upon reaching the tumor, the linker should be rapidly and efficiently cleaved by tumor-associated proteases to release the active drug. rsc.orgproteogenix.science
Solubility and lack of aggregation: The linker should not induce aggregation of the ADC, which could lead to inactivation and altered pharmacokinetic properties. proteogenix.science
Compatibility with payload and antibody: The linker chemistry must be compatible with both the antibody and the cytotoxic drug, allowing for efficient conjugation without compromising the function of either component. biochempeg.com
The design of these linkers often involves a careful selection of the peptide sequence, taking into account factors like substrate specificity, cleavage kinetics, and synthetic accessibility. nih.gov
Cathepsin-Mediated Hydrolysis of the GGFG Sequence and its Variants
The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) is a key feature of the DBCO-PEG4-GGFG-Exatecan linker, designed to be cleaved by lysosomal proteases, particularly cathepsins. nih.goviris-biotech.de Cathepsins, a family of proteases, are often upregulated in the lysosomes of cancer cells, making them attractive targets for ADC linker cleavage. biochempeg.comnih.gov
The cleavage of the GGFG linker by cathepsins is a critical step in the release of the exatecan payload. nih.gov Research has shown that cathepsins B, H, and L are capable of cleaving the amide bond between the C-terminal glycine (B1666218) of the GGFG sequence and the payload. nih.gov This enzymatic hydrolysis is a specific event that occurs predominantly within the acidic and protease-rich environment of the lysosome following internalization of the ADC. rsc.orgcreativebiomart.net
While the GGFG sequence is utilized in successful ADCs, other peptide sequences have also been extensively studied. nih.goviris-biotech.de The valine-citrulline (Val-Cit) dipeptide is another widely used cathepsin-cleavable linker. biochempeg.combroadpharm.com However, the choice of peptide sequence can influence the stability and cleavage efficiency of the linker. researchgate.net For instance, some linkers have shown instability in rodent plasma, necessitating the development of more stable variants for preclinical studies. researchgate.netresearchgate.net
| Linker Sequence | Cleaving Protease(s) | Key Design Feature |
|---|---|---|
| GGFG | Cathepsins (B, H, L) | Tetrapeptide sequence for lysosomal cleavage. nih.goviris-biotech.de |
| Val-Cit | Cathepsin B | Dipeptide sequence widely used in ADCs. biochempeg.combroadpharm.com |
| Phe-Lys | Cathepsin B | Alternative dipeptide sequence. rsc.org |
Molecular Mechanisms of Drug Release Post-Proteolytic Cleavage
The release of the active drug from an ADC following proteolytic cleavage of the linker is often a multi-step process. In the case of many protease-cleavable linkers, a self-immolative spacer is incorporated between the peptide sequence and the drug. rsc.org A commonly used spacer is p-aminobenzyl carbamate (B1207046) (PABC). creativebiomart.netresearchgate.net
Upon cleavage of the peptide by cathepsins, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. iris-biotech.deresearchgate.net This electronic cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an imine byproduct. iris-biotech.de This self-immolative mechanism ensures that the released drug is in its most potent form.
While the primary mechanism of action for protease-cleavable linkers involves internalization and lysosomal cleavage, there is evidence to suggest that extracellular cleavage can also occur. pyxisoncology.comresearchgate.net Some tumor cells are known to secrete cathepsins into the tumor microenvironment. pyxisoncology.com This can lead to the extracellular release of the payload, which can then diffuse and kill nearby antigen-negative cancer cells, a phenomenon known as the "bystander effect." broadpharm.compyxisoncology.com
Exatecan Payload: Biochemical Mechanism of DNA Topoisomerase I Inhibition
Exatecan (also known as DX-8951f) is a potent, water-soluble derivative of camptothecin (B557342), a class of anticancer agents that target DNA topoisomerase I. ontosight.aiaacrjournals.orgcancer.gov Its mechanism of action involves the disruption of the normal function of this essential enzyme, leading to DNA damage and ultimately, cell death. ontosight.ai
Elucidation of Exatecan's Interaction with Topoisomerase I-DNA Complexes
Topoisomerase I (TOP1) plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. nih.govgibsononcology.com It achieves this by creating a transient single-strand break in the DNA, forming a covalent complex known as the TOP1 cleavage complex (TOP1cc). nih.gov Normally, this break is quickly resealed by the enzyme. ontosight.ai
Exatecan and other camptothecin analogues exert their cytotoxic effects by binding to and stabilizing this TOP1cc. nih.govresearchgate.netnih.gov This binding prevents the religation of the DNA strand, effectively trapping the enzyme on the DNA. ontosight.aicancer.gov Modeling studies suggest that exatecan forms specific interactions with both the DNA and the TOP1 enzyme. In addition to the known interactions of camptothecins with TOP1 residues R364, D533, and N722, exatecan is proposed to have two additional interactions with a flanking DNA base and the TOP1 residue N352. researchgate.netnih.gov These additional interactions may contribute to its potent TOP1 trapping ability. nih.gov
Studies have shown that exatecan is a more potent TOP1 inhibitor than other clinically used camptothecin derivatives like topotecan (B1662842) and SN-38, inducing higher levels of DNA-trapped TOP1. aacrjournals.orgnih.gov
| Interacting Moiety | Key Residues/Bases | Significance |
|---|---|---|
| TOP1 Residues (Common) | R364, D533, N722 | Established interactions for camptothecins. researchgate.netnih.gov |
| TOP1 Residue (Novel) | N352 | Proposed novel interaction for exatecan. researchgate.netnih.gov |
| DNA | Flanking DNA base | Proposed novel interaction for exatecan. researchgate.netnih.gov |
Biochemical Consequences of Topoisomerase I Inhibition by Exatecan
The stabilization of the TOP1cc by exatecan has profound biochemical consequences for the cell. The trapped complexes act as physical barriers to the progression of DNA replication forks and transcription machinery. nih.gov The collision of a replication fork with a TOP1cc leads to the formation of DNA double-strand breaks, a highly lethal form of DNA damage. nih.gov
This accumulation of DNA damage triggers a cellular DNA damage response, which can lead to cell cycle arrest and, if the damage is too extensive to be repaired, the initiation of apoptosis (programmed cell death). ontosight.ainih.gov Cancer cells, which are often characterized by rapid proliferation and a high demand for DNA replication, are particularly susceptible to the effects of TOP1 inhibitors like exatecan. ontosight.ai
Furthermore, the potent induction of TOP1ccs by exatecan can also lead to the degradation of the TOP1 enzyme itself, further disrupting DNA metabolism. aacrjournals.org The cytotoxicity of exatecan has been shown to be significantly greater than that of other clinical TOP1 inhibitors in various cancer cell lines. aacrjournals.orgaacrjournals.org
Receptor-Mediated Endocytosis and Internalization Pathways
The initial and critical step for the efficacy of ADCs is their specific binding to a target antigen on the surface of cancer cells and subsequent internalization. nih.gov This process, known as receptor-mediated endocytosis, ensures that the cytotoxic payload is delivered preferentially to the malignant cells, thereby minimizing systemic toxicity. nih.govnih.gov
Clathrin-Mediated Endocytosis and Caveolae-Mediated Endocytosis in Conjugate Uptake
Once an ADC binds to its target antigen on the cancer cell surface, it is primarily internalized through two major endocytic pathways: clathrin-mediated endocytosis and caveolae-mediated endocytosis. researchgate.netresearchgate.net
Clathrin-mediated endocytosis is a well-characterized pathway involving the formation of clathrin-coated pits on the cell membrane. researchgate.netresearchgate.net Upon ADC binding, these pits invaginate and pinch off to form intracellular vesicles, carrying the ADC-antigen complex into the cell. This is a dominant pathway for the uptake of many ADCs. nih.gov
Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane called caveolae. researchgate.netresearchgate.net This pathway is also implicated in the internalization of some ADCs, and the specific route taken can depend on the target antigen and the cell type. nih.govplos.org
In some instances, macropinocytosis, a receptor-independent process, may also contribute to ADC internalization. researchgate.netresearchgate.net
Factors Influencing Internalization Efficiency of Antibody-Conjugates
The efficiency of ADC internalization is a multifactorial process influenced by several key parameters. A comprehensive understanding of these factors is crucial for the design of effective ADCs.
| Factor | Description | Impact on Internalization |
| Target Antigen Density | The number of target antigens expressed on the surface of the cancer cell. | Higher antigen density generally leads to increased ADC binding and subsequent internalization. |
| Antibody Affinity | The strength of the binding interaction between the antibody component of the ADC and the target antigen. | High affinity is crucial for effective targeting, but excessively high affinity can sometimes hinder deep tumor penetration due to the "binding site barrier". nih.gov |
| ADC-Antigen Complex Stability | The stability of the bond between the ADC and the antigen upon binding. | A stable complex is necessary to ensure the ADC remains bound long enough for internalization to occur. |
| Rate of Endocytosis | The intrinsic rate at which the target antigen, once bound by the antibody, is internalized by the cell. | This is a critical determinant of the overall uptake of the ADC. researchgate.net |
| Hydrophobicity of the ADC | The overall hydrophobicity of the antibody-drug conjugate. | Increased hydrophobicity, often contributed by the payload and linker, can sometimes lead to aggregation and reduced conjugation efficiency. nih.govaacrjournals.org |
Endosomal-Lysosomal Trafficking and Compartmentalization of Conjugates
Following internalization, the ADC-containing vesicles embark on a journey through the cell's endosomal-lysosomal system. rsc.orgnih.gov This trafficking is essential for delivering the ADC to the appropriate compartment for payload release.
Progression through Endosomal Compartments
The internalized ADC first arrives in early endosomes. researchgate.net These compartments serve as a sorting station. From here, the ADC-antigen complex can be recycled back to the cell surface or trafficked to late endosomes. researchgate.net The environment within the endosomes becomes progressively more acidic as they mature from early to late endosomes, with pH values dropping from around 6.5 to 5.5. iphasebiosci.com This acidification plays a role in the subsequent processing of the ADC.
Delivery to Lysosomes for Enzymatic Processing
Ultimately, the late endosomes fuse with lysosomes, which are acidic organelles (pH 4.5-5.0) rich in a variety of degradative enzymes. rsc.orgiphasebiosci.com This harsh environment is the primary site for the breakdown of the ADC and the release of the cytotoxic payload. google.com
Enzymatic Cleavage and Liberation of Exatecan Payload within Lysosomes
The GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker is specifically designed to be cleaved by enzymes that are highly active within the lysosomal compartment. iphasebiosci.comnih.goviris-biotech.de
Cathepsins, a family of proteases found in lysosomes, are primarily responsible for the cleavage of the GGFG linker. rsc.orgnih.gov Specifically, Cathepsin B and Cathepsin L have been shown to effectively cleave this peptide sequence. rsc.orgnih.gov This enzymatic cleavage breaks the amide bond within the linker, initiating the release of the exatecan payload. nih.gov The GGFG linker offers good stability in the bloodstream, minimizing premature drug release, but is efficiently cleaved within the tumor cell's lysosomes. iphasebiosci.comnih.gov
The Role of Lysosomal Proteases in GGFG Linker Hydrolysis
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is a crucial component of the linker, designed to be selectively cleaved by lysosomal proteases. nih.goviphasebiosci.comresearchgate.net Once a DBCO-PEG4-GGFG-Exatecan-containing ADC is internalized by a target cell, typically through endocytosis, it is trafficked to the endosomal-lysosomal pathway. researchgate.netnih.gov The acidic environment of the lysosome and the presence of a high concentration of specific proteases create the ideal conditions for drug release. researchgate.netaacrjournals.org
Lysosomal proteases, particularly those of the cathepsin family, are responsible for the hydrolysis of the GGFG linker. nih.goviphasebiosci.comresearchgate.net Research has shown that cathepsins B, H, and L are capable of cleaving the amide bond between the C-terminal glycine of the GGFG sequence and the self-immolative spacer, which in turn releases the exatecan payload. nih.gov Notably, some studies indicate that cathepsin L is particularly effective at this cleavage, while cathepsin B may have a lesser role. iphasebiosci.com The specificity of this cleavage is a key design feature, ensuring that the highly potent exatecan is released predominantly inside the target cancer cells, which often overexpress such lysosomal proteases, thereby minimizing off-target toxicity. nih.govresearchgate.net The stability of the GGFG linker in plasma is significantly greater than other cleavable linkers, which further enhances the safety profile of ADCs utilizing this technology. iphasebiosci.com
Kinetics of Exatecan Release and Intracellular Concentration Dynamics
The rate at which exatecan is released from the conjugate and its subsequent concentration within the cell are critical determinants of its therapeutic efficacy. The kinetics of this process are influenced by several factors, including the rate of ADC internalization, the concentration and activity of lysosomal proteases, and the rate of the self-immolation reaction following linker cleavage. nih.gov
Studies on ADCs utilizing a GGFG linker have demonstrated that the release of the payload can be substantial over time. For instance, with a similar GGFG-linked ADC, nearly complete release of the payload was observed within 72 hours. iphasebiosci.com The concentration of released exatecan is also dependent on the initial concentration of the ADC and the expression level of the target antigen on the cancer cell surface. aacrjournals.org Higher antigen expression can lead to greater ADC internalization and, consequently, a higher intracellular concentration of liberated exatecan. aacrjournals.org
The table below presents hypothetical data illustrating the relationship between incubation time and intracellular exatecan concentration in a HER2-positive cell line treated with a corresponding ADC.
| Incubation Time (hours) | Intracellular Exatecan Concentration (ng/mL) |
| 1 | 0.5 |
| 6 | 2.8 |
| 12 | 7.5 |
| 24 | 15.2 |
| 48 | 25.1 |
| 72 | 30.5 |
This table is illustrative and based on general findings for GGFG-linked ADCs. Actual values can vary based on experimental conditions and cell lines.
Intracellular Disposition and Target Engagement of Liberated Exatecan
Once liberated from the DBCO-PEG4-GGFG linker, exatecan is free to exert its cytotoxic effects. Exatecan is a potent inhibitor of DNA topoisomerase I (TOP1), a nuclear enzyme essential for managing DNA topology during replication and transcription. cancer-research-network.comtargetmol.combiochempeg.com The primary intracellular destination of the released exatecan is the cell nucleus, where TOP1 is located. biochempeg.com
Upon entering the nucleus, exatecan binds to the TOP1-DNA covalent complex, stabilizing it. cancer-research-network.comnih.gov This stabilization prevents the re-ligation of the single-strand breaks created by TOP1, leading to the accumulation of these breaks. researchgate.netnih.gov The collision of the replication fork with these stabilized cleavage complexes results in the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis and cell death. researchgate.netnih.gov
The potency of exatecan as a TOP1 inhibitor is significant, with studies showing it to be more potent than other camptothecin derivatives like SN-38 and topotecan. aacrjournals.orgbiochempeg.com Its ability to induce TOP1-DNA complex formation has been demonstrated at nanomolar concentrations. cancer-research-network.commedchemexpress.com The intracellular accumulation of exatecan can be influenced by the expression of drug efflux pumps, such as ABCG2, which can reduce its intracellular concentration and potentially lead to drug resistance. aacrjournals.org However, exatecan has been shown to be less susceptible to efflux by certain multidrug resistance proteins compared to other similar payloads. nih.gov
The table below summarizes the key molecular interactions and cellular consequences of liberated exatecan.
| Feature | Description |
| Molecular Target | DNA Topoisomerase I (TOP1) cancer-research-network.comtargetmol.com |
| Mechanism of Action | Stabilization of the TOP1-DNA cleavage complex cancer-research-network.comnih.gov |
| Primary Cellular Location of Action | Nucleus biochempeg.com |
| Downstream Effect | Induction of DNA double-strand breaks researchgate.netnih.gov |
| Ultimate Cellular Outcome | Apoptosis (programmed cell death) researchgate.netnih.gov |
Conclusion
The chemical compound DBCO-PEG4-GGFG-Exatecan represents a sophisticated and highly functional tool in the field of targeted therapeutics. Its modular design, which combines a bioorthogonal conjugation handle, a pharmacokinetic-enhancing spacer, a cleavable peptide linker, and a potent cytotoxic payload, addresses many of the challenges associated with the development of ADCs and other drug conjugates. By providing a pre-assembled and well-characterized drug-linker system, DBCO-PEG4-GGFG-Exatecan facilitates the creation of next-generation targeted therapies with the potential for improved efficacy and safety. As research in molecular medicine continues to advance, the strategic application of such precisely engineered chemical conjugates will undoubtedly play a pivotal role in shaping the future of personalized medicine.
Advanced Analytical Methodologies for the Characterization of Dbco Peg4 Ggfg Exatecan Conjugates
Chromatographic Techniques for Structural Heterogeneity and Purity Assessment
Chromatographic methods are fundamental in dissecting the inherent heterogeneity of ADCs. nih.gov Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), hydrophobic interaction chromatography (HIC), and size exclusion chromatography (SEC-HPLC) provide detailed insights into the various structural aspects of the conjugate.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Linker-Payload Analysis
RP-HPLC is a powerful tool for analyzing the linker-payload and assessing the drug-to-antibody ratio (DAR). springernature.com This technique separates molecules based on their hydrophobicity. In the context of DBCO-PEG4-GGFG-Exatecan conjugates, RP-HPLC can be used in both its intact and reduced forms. acs.orgresearchgate.net
Under reducing conditions, the antibody's heavy and light chains are separated, allowing for the determination of drug distribution on each chain. springernature.com The resulting chromatogram will show distinct peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and heavy chains conjugated with one (H1), two (H2), or three (H3) payload molecules. jst.go.jp The relative peak areas are then used to calculate the average DAR. springernature.com Recent advancements have also demonstrated the utility of intact RP-HPLC analysis, which can provide DAR information without sample pretreatment, making it suitable for in-process monitoring. researchgate.netjst.go.jp
A typical RP-HPLC method for ADC analysis involves a column with a stationary phase like C4 or C8 and a mobile phase gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). acs.org The high temperature (around 80°C) and the use of organic solvents denature the protein, allowing for separation based on the hydrophobicity of the constituent chains and their attached linker-payloads. acs.org
Table 1: Representative RP-HPLC Data for a Cysteine-Linked ADC
| Peak ID | Assignment | Retention Time (min) | Peak Area (%) |
| 1 | Unconjugated Light Chain | 10.2 | 15.3 |
| 2 | Conjugated Light Chain | 12.5 | 34.7 |
| 3 | Unconjugated Heavy Chain | 18.1 | 5.2 |
| 4 | Heavy Chain + 1 Drug | 20.4 | 20.8 |
| 5 | Heavy Chain + 2 Drugs | 22.7 | 18.5 |
| 6 | Heavy Chain + 3 Drugs | 24.9 | 5.5 |
This is a hypothetical data table for illustrative purposes.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
In a typical HIC separation, the ADC is loaded onto a column with a weakly hydrophobic stationary phase in a high-salt mobile phase. chromatographyonline.com A decreasing salt gradient is then used to elute the different species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing DAR. springernature.com The weighted average DAR is calculated from the percentage of the area of each peak. springernature.com
Table 2: Example HIC Profile for an ADC
| Peak | Drug-to-Antibody Ratio (DAR) | Retention Time (min) | Relative Peak Area (%) |
| 1 | 0 | 9.5 | 10 |
| 2 | 2 | 12.1 | 25 |
| 3 | 4 | 14.8 | 40 |
| 4 | 6 | 17.2 | 20 |
| 5 | 8 | 19.5 | 5 |
This is a hypothetical data table for illustrative purposes.
Size Exclusion Chromatography (SEC-HPLC) for Conjugate Integrity
SEC-HPLC is a critical method for assessing the integrity of the ADC and quantifying aggregates and fragments. cellmosaic.comlcms.cz This technique separates molecules based on their hydrodynamic radius, with larger molecules eluting earlier than smaller ones. cellmosaic.com SEC is crucial for monitoring the presence of high molecular weight species (aggregates), which can impact the product's safety and efficacy, as well as low molecular weight impurities, such as unconjugated drug or linker fragments. lcms.cznih.gov
The analysis is typically performed using a mobile phase that minimizes non-specific interactions between the ADC and the stationary phase. nih.gov However, the increased hydrophobicity of ADCs compared to their parent antibodies can sometimes lead to challenges in SEC analysis, requiring optimization of the mobile phase, for instance, by adding organic modifiers. lcms.cznih.gov Two-dimensional liquid chromatography (2D-LC), coupling SEC with RP-HPLC, can provide a comprehensive analysis by separating size variants in the first dimension and then analyzing the small molecule components in the second dimension. nih.gov
Table 3: SEC Analysis of an ADC Sample
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.2 | 2.5 |
| Monomer | 10.5 | 97.0 |
| Fragment | 12.8 | 0.5 |
This is a hypothetical data table for illustrative purposes.
Mass Spectrometry (MS) for Comprehensive Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the detailed structural characterization of ADCs, providing precise molecular weight information and enabling the identification of different conjugate forms. pharmafocusamerica.comnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Mass and Fragment Analysis
ESI-MS is a soft ionization technique that is well-suited for the analysis of large biomolecules like ADCs. creative-proteomics.com It can be used to determine the intact mass of the conjugate, confirming the successful conjugation and providing information on the distribution of drug-loaded species. nih.gov By coupling liquid chromatography with ESI-MS (LC-MS), different ADC species can be separated and their masses determined, offering a powerful method for DAR analysis. jst.go.jp
Native ESI-MS, performed under non-denaturing conditions, is particularly valuable for analyzing ADCs with non-covalent interactions, preserving the intact four-chain structure of the antibody. nih.govnih.gov For more detailed structural information, ESI-MS can be used in a "middle-down" approach, where the reduced light and heavy chains are analyzed to pinpoint the location of the linker-payload. nih.gov
Table 4: ESI-MS Data for Intact ADC Analysis
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unconjugated Antibody | 148,000 | 148,002 |
| ADC with DAR=2 | 150,751 | 150,753 |
| ADC with DAR=4 | 153,502 | 153,505 |
This is a hypothetical data table for illustrative purposes. The mass of DBCO-PEG4-GGFG-Exatecan is approximately 1375.48 Da.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Conjugate Mapping
MALDI-TOF-MS is another valuable mass spectrometry technique for ADC characterization. nih.gov It is particularly useful for rapid screening and determination of the average DAR. In MALDI-MS, the ADC sample is co-crystallized with a matrix and then irradiated with a laser, leading to desorption and ionization of the analyte. aimspress.com The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio. aimspress.com
MALDI-TOF-MS can be used to analyze both the intact ADC and its subunits after reduction. cellmosaic.com The resulting mass spectra clearly show peaks corresponding to the different drug-loaded species, allowing for the calculation of the average DAR. nih.govresearchgate.net Imaging mass spectrometry using MALDI can also be employed to visualize the distribution of the released payload within tissue samples. researchgate.net
Table 5: MALDI-TOF-MS Analysis of Reduced ADC
| Chain | Expected Mass (Da) | Observed Mass (Da) |
| Light Chain | 23,500 | 23,501 |
| Light Chain + 1 Drug | 24,875 | 24,876 |
| Heavy Chain | 50,500 | 50,502 |
| Heavy Chain + 1 Drug | 51,875 | 51,877 |
| Heavy Chain + 2 Drugs | 53,250 | 53,253 |
| Heavy Chain + 3 Drugs | 54,625 | 54,628 |
This is a hypothetical data table for illustrative purposes.
Spectroscopic Techniques for Conjugate Characterization
Spectroscopic methods are fundamental to confirming the identity, structure, and purity of DBCO-PEG4-GGFG-Exatecan and the resulting ADC. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed molecular-level information. pharmafocusamerica.commtoz-biolabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly valuable for characterizing the linker-payload construct before its conjugation to the antibody. ¹H NMR spectroscopy can verify the structural integrity of the individual components: the DBCO moiety, the PEG4 spacer, the GGFG peptide linker, and the exatecan (B1662903) payload. intertek.com For the PEG component, ¹H NMR is used to confirm the length of the polymer chain and the successful attachment of terminal functional groups. researchgate.netacs.orgnih.gov Specific proton signals corresponding to the repeating ethylene (B1197577) glycol units and the distinct signals from the terminal DBCO and GGFG peptide groups can be identified and integrated to confirm the structure. nih.govnih.gov
Mass Spectrometry (MS) , especially high-resolution mass spectrometry (HRMS), is essential for determining the precise molecular weight of the intact linker-drug conjugate and the final ADC. acs.org For the DBCO-PEG4-GGFG-Exatecan construct, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can confirm its exact mass, verifying that all components are correctly assembled. nih.gov When analyzing the final ADC, MS techniques are critical for determining the drug-to-antibody ratio (DAR), a key quality attribute. adcreview.com By measuring the mass of the intact ADC, a distribution of species with different numbers of attached linker-drugs can be observed, allowing for the calculation of an average DAR.
| Analytical Technique | Component Analyzed | Key Information Obtained | Typical Research Finding |
|---|---|---|---|
| ¹H NMR Spectroscopy | DBCO-PEG4-GGFG-Exatecan (pre-conjugation) | Structural verification, purity, confirmation of PEG chain length and terminal groups. | Distinct peaks for PEG repeating units (~3.6 ppm) and characteristic signals for DBCO, GGFG, and Exatecan protons confirm the complete synthesis of the linker-drug. researchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | DBCO-PEG4-GGFG-Exatecan (pre-conjugation) | Precise molecular weight confirmation. | Observed mass matches the theoretical mass of C₇₂H₇₉FN₁₀O₁₇ (1375.46 g/mol). fda.gov |
| Intact Mass Analysis (MS) | Antibody-Exatecan Conjugate (post-conjugation) | Drug-to-Antibody Ratio (DAR) distribution, confirmation of successful conjugation. | A heterogeneous mixture is observed, with mass peaks corresponding to the antibody plus one, two, three, etc., linker-drug molecules, allowing for DAR calculation. acs.orgadcreview.com |
Capillary Electrophoresis (CE) for Charge Variant and Microheterogeneity Analysis
Antibody-drug conjugates are inherently heterogeneous due to the random nature of some conjugation processes and various post-translational modifications on the antibody. This results in multiple charge variants, which can impact the stability and efficacy of the ADC. pharmafocusamerica.com Capillary Electrophoresis (CE) is a high-resolution separation technique ideal for analyzing this microheterogeneity. nih.gov
Capillary Isoelectric Focusing (cIEF) and Capillary Zone Electrophoresis (CZE) are the two primary CE modes used for ADC characterization. nih.govresearchgate.net
CZE separates molecules based on their charge-to-size ratio. It is effective in resolving different charge variants, including those arising from deamidation or other modifications on the antibody, in addition to the heterogeneity introduced by the drug conjugation. researchgate.netsemanticscholar.org
These methods are crucial for establishing a consistent manufacturing process and for release testing, ensuring that the charge variant profile of each batch falls within predefined specifications. nih.gov
| CE Method | Principle of Separation | Application for ADC Characterization | Illustrative Research Finding |
|---|---|---|---|
| Capillary Isoelectric Focusing (cIEF) | Separation based on isoelectric point (pI). | Resolves ADC species with different drug loads (DAR values), providing a detailed charge heterogeneity profile. | A stressed sample of an ADC might show an increase in acidic variants, indicating deamidation or other modifications, which is quantifiable by cIEF. nih.gov |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. | Monitors charge variants arising from both the antibody (e.g., deamidation, C-terminal lysine (B10760008) variants) and the conjugation process. | CZE can be optimized to provide a generic, high-resolution separation for various monoclonal antibodies and their conjugates with minimal method development. researchgate.net |
Fluorescence Resonance Energy Transfer (FRET) Assays for Real-time Intracellular Processing Studies
Understanding the intracellular fate of an ADC—including its internalization, trafficking, and the ultimate release of the cytotoxic payload—is critical for predicting its therapeutic efficacy. Fluorescence Resonance Energy Transfer (FRET) offers a powerful method to study these dynamic processes in living cells in real-time. nih.gov
A FRET-based assay for an ADC utilizing the DBCO-PEG4-GGFG-Exatecan system would involve modifying the linker to include a FRET donor/acceptor pair. For instance, a fluorescent donor could be placed on one side of the GGFG cleavage site and a quencher or acceptor fluorophore on the other.
Intact ADC: When the ADC is intact and circulating, the donor and acceptor are in close proximity, resulting in efficient FRET (e.g., high acceptor emission or quenched donor emission).
Internalization and Cleavage: After the ADC binds to a target cancer cell and is internalized into lysosomes, cellular proteases (like Cathepsin B) recognize and cleave the GGFG peptide sequence. smolecule.com
Signal Change: This cleavage event separates the donor and acceptor, leading to a loss of FRET. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
By monitoring these fluorescence changes over time using techniques like flow cytometry or confocal microscopy, researchers can quantitatively assess the rate and extent of intracellular linker cleavage and subsequent payload release. nih.gov This provides invaluable insights into the mechanism of action and can help in the design of more effective ADC linkers.
| Assay Component | Description | Role in the Assay |
|---|---|---|
| FRET-labeled ADC | An ADC where the GGFG linker is flanked by a FRET donor (e.g., a cyan fluorescent protein) and an acceptor (e.g., a yellow fluorescent protein or a quencher). | The core reagent that reports on its own cleavage status. |
| Target Cancer Cell Line | Cells expressing the antigen recognized by the ADC's antibody. | The biological system where ADC internalization and processing occur. |
| Fluorescence Microscopy/Flow Cytometry | Instrumentation to excite the donor fluorophore and measure the emission from both the donor and acceptor over time. | Provides quantitative, real-time data on the kinetics of FRET loss, which corresponds to linker cleavage. |
| Control ADC | An ADC with a non-cleavable linker or one incubated with non-target cells. | Used to confirm that the observed FRET signal change is specific to target cell internalization and enzymatic cleavage. nih.gov |
Research Applications and Future Directions in Targeted Conjugate Design Utilizing Dbco Peg4 Ggfg Exatecan
Development of Next-Generation Antibody-Drug Conjugates (ADCs) with Enhanced Therapeutic Efficacy
The primary application of DBCO-PEG4-GGFG-Exatecan lies in the construction of antibody-drug conjugates (ADCs). smolecule.com ADCs are a class of targeted therapies that utilize monoclonal antibodies to deliver potent cytotoxic agents, like exatecan (B1662903), directly to cancer cells, thereby minimizing systemic toxicity. smolecule.comresearchgate.net The DBCO-PEG4-GGFG linker system is integral to the efficacy of these next-generation ADCs.
Strategies for Site-Specific Conjugation Leveraging DBCO Bioorthogonality
A key feature of the DBCO-PEG4-GGFG-Exatecan construct is the dibenzocyclooctyne (DBCO) group. smolecule.com This moiety facilitates a highly selective and efficient bioorthogonal reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). smolecule.comlumiprobe.com This "click chemistry" reaction allows for the precise attachment of the linker-drug complex to an azide-modified antibody under physiological conditions without the need for a copper catalyst. smolecule.comlumiprobe.com
This bioorthogonality is crucial for site-specific conjugation, a strategy that aims to overcome the limitations of traditional, stochastic conjugation methods. researchgate.netacs.org Conventional methods that target native amino acids like lysine (B10760008) or cysteine result in heterogeneous ADC mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. researchgate.netacs.org This heterogeneity can lead to unpredictable pharmacokinetics, reduced efficacy, and increased toxicity. researchgate.net
Site-specific conjugation, enabled by the DBCO group, allows for the production of homogeneous ADCs with a defined DAR and specific attachment points. acs.orgnih.gov This is often achieved by introducing an azide-bearing unnatural amino acid, such as p-azidomethyl-L-phenylalanine (pAMF), into the antibody sequence at a desired location. researchgate.netnih.gov The DBCO group on the linker then reacts specifically with this azide (B81097), ensuring a uniform ADC product. researchgate.netnih.gov This approach offers greater control over the final ADC structure, leading to improved therapeutic outcomes. acs.orgnih.gov
Optimization of Drug-to-Antibody Ratio (DAR) in ADCs Incorporating DBCO-PEG4-GGFG-Exatecan
The drug-to-antibody ratio (DAR) is a critical parameter that significantly influences the efficacy and safety of an ADC. researchgate.net An optimal DAR ensures sufficient potency to kill target cancer cells without causing excessive toxicity to healthy tissues. The use of DBCO-PEG4-GGFG-Exatecan in conjunction with site-specific conjugation techniques allows for precise control over the DAR. nih.gov
Researchers can engineer antibodies with a specific number of azide handles, thereby dictating the exact number of exatecan molecules attached to each antibody. This level of control is essential for optimizing the therapeutic window of an ADC. For instance, studies have shown that a higher DAR can sometimes lead to increased efficacy, but it can also result in problems like aggregation and faster clearance from circulation. nih.govacs.org The ability to generate ADCs with a defined and uniform DAR, such as a DAR of 2, 4, or even higher, allows for systematic investigation into the optimal drug loading for a particular target and antibody. nih.govnih.gov This optimization is crucial for developing ADCs with the best possible balance of potency and safety. researchgate.netnih.gov
Exploration in Peptide-Drug Conjugates (PDCs) and Other Bioconjugates
While ADCs represent a major application, the DBCO-PEG4-GGFG-Exatecan linker-payload system is also being explored for the development of other targeted therapies, such as peptide-drug conjugates (PDCs). nih.gov PDCs utilize peptides as targeting ligands instead of antibodies. Peptides offer advantages such as smaller size, which can lead to better tumor penetration, and lower manufacturing costs. The GGFG peptide sequence within the linker is designed to be cleaved by proteases that are often overexpressed in the tumor microenvironment, ensuring targeted release of exatecan. smolecule.commedchemexpress.com
The versatility of the DBCO moiety for click chemistry allows for the conjugation of the DBCO-PEG4-GGFG-Exatecan to a wide range of azide-modified biomolecules beyond antibodies and peptides. This opens up possibilities for creating novel bioconjugates for various research and therapeutic purposes.
Mechanistic Probes and Imaging Agents Based on the DBCO-PEG4-GGFG Scaffold
The DBCO-PEG4-GGFG scaffold can be adapted for use in developing mechanistic probes and imaging agents. By replacing the exatecan payload with a fluorescent dye or an imaging probe containing an azide group, researchers can create tools to study the biodistribution, target engagement, and internalization of ADCs and other targeted conjugates in real-time.
This "theranostic" approach, combining therapeutic and diagnostic capabilities, is invaluable for understanding the in vivo behavior of these complex molecules. For example, conjugating an imaging agent to the DBCO-PEG4-GGFG scaffold attached to a targeting antibody would allow for non-invasive monitoring of drug delivery to the tumor site, helping to personalize treatment strategies and assess therapeutic response.
Rational Design of Novel Cleavable Linkers and Exatecan Payload Modifications for Improved Conjugates
The design of the linker is critical to the success of an ADC. The GGFG sequence in the DBCO-PEG4-GGFG-Exatecan linker is a substrate for cathepsin B, a protease often upregulated in tumors, facilitating intracellular drug release. smolecule.commedchemexpress.com However, research is ongoing to develop novel cleavable linkers with improved stability in circulation and more specific cleavage at the tumor site to further minimize off-target toxicity. nih.govacs.org
One innovative approach is the "exo-linker" design, which repositions the cleavable peptide sequence to a different part of the linker structure. nih.govacs.org This design has been shown to enhance stability and allow for higher DARs without the aggregation issues sometimes seen with traditional linkers. nih.govresearchgate.netchemrxiv.org
Furthermore, modifications to the exatecan payload itself are being investigated to enhance its properties. nih.govdrugtargetreview.com While exatecan is a potent topoisomerase I inhibitor, its hydrophobicity can present challenges. drugtargetreview.com Developing more hydrophilic derivatives of exatecan or using novel linker technologies that mask its hydrophobicity could lead to ADCs with improved solubility and pharmacokinetic profiles. nih.govdrugtargetreview.com
Integration with Emerging Technologies in Targeted Therapeutics
The DBCO-PEG4-GGFG-Exatecan system is well-positioned to be integrated with other emerging technologies in the field of targeted therapeutics. For example, combining this linker-payload with novel antibody formats, such as bispecific antibodies, could allow for targeting of multiple tumor antigens simultaneously, potentially overcoming resistance mechanisms.
Furthermore, the principles of site-specific conjugation and controlled drug release embodied by this compound are being applied to the development of other drug delivery platforms, including nanoparticles and polymer-drug conjugates. nih.gov The continued refinement of bioorthogonal chemistry techniques and a deeper understanding of tumor biology will undoubtedly lead to even more sophisticated and effective targeted therapies built upon the foundational concepts demonstrated by DBCO-PEG4-GGFG-Exatecan.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing DBCO-PEG4-GGFG-Exatecan for ADC applications?
- Methodology : Synthesis involves conjugating the DNA topoisomerase I inhibitor DX8951 (Exatecan) to the DBCO-PEG4-GGFG linker via strain-promoted azide-alkyne cycloaddition (SPAAC). Characterization requires HPLC for purity validation (>98.5% as per QC standards) and mass spectrometry to confirm molecular weight and conjugation efficiency .
- Key Considerations : Ensure the linker’s non-cleavable nature is validated through stability assays in physiological buffers. Reference batch-specific Certificates of Analysis (COA) for reproducibility .
Q. How do researchers validate the specificity of DBCO-PEG4-GGFG-Exatecan conjugation to antibodies in ADC development?
- Methodology : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding kinetics between the DBCO moiety and azide-functionalized antibodies. Include negative controls (e.g., linker-only or antibody-only groups) to rule out non-specific interactions .
- Data Analysis : Calculate conjugation efficiency using molar ratios derived from UV-Vis spectroscopy (e.g., absorbance at 280 nm for antibodies vs. 320 nm for Exatecan) .
Q. What in vitro assays are recommended to assess the cytotoxicity of DBCO-PEG4-GGFG-Exatecan ADCs?
- Experimental Design : Use cell lines expressing target antigens (e.g., HER2 for breast cancer models). Compare ADC efficacy against free Exatecan and unconjugated antibodies via MTT or CellTiter-Glo assays. Include dose-response curves to determine IC50 values .
- Troubleshooting : Address discrepancies in potency by verifying antigen expression levels (flow cytometry) and linker stability in cell culture media .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between DBCO-PEG4-GGFG-Exatecan ADCs and other PEGylated linkers?
- Methodology : Conduct comparative PK studies in murine models, measuring plasma half-life (t1/2) and clearance rates. Use LC-MS/MS to quantify intact ADCs versus free Exatecan. Analyze differences using compartmental modeling .
- Critical Analysis : Consider PEG chain length (PEG4 vs. PEG8/12) and its impact on hydrophilicity, which may alter biodistribution .
Q. What strategies optimize the therapeutic index of DBCO-PEG4-GGFG-Exatecan ADCs while minimizing off-target toxicity?
- Experimental Design :
- Dose Optimization : Perform maximum tolerated dose (MTD) studies in vivo, monitoring weight loss and organ histopathology.
- Tumor Targeting : Use fluorescence imaging (e.g., near-infrared dyes conjugated to ADCs) to compare tumor vs. healthy tissue accumulation .
Q. How do researchers address batch-to-batch variability in DBCO-PEG4-GGFG-Exatecan ADC production?
- Quality Control : Implement orthogonal analytical methods:
- Size-exclusion chromatography (SEC) for aggregation analysis.
- Capillary electrophoresis (CE-SDS) to verify antibody integrity post-conjugation .
Q. What mechanistic studies elucidate the role of the GGFG peptide in DBCO-PEG4-GGFG-Exatecan’s intracellular trafficking?
- Methodology :
- Subcellular Localization : Use confocal microscopy with pH-sensitive dyes to track ADC internalization and lysosomal escape.
- Protease Sensitivity : Incubate ADCs with cathepsin B (a lysosomal protease) and measure Exatecan release via LC-MS .
Methodological Guidance for Data Interpretation
Q. How should researchers design controls to differentiate ADC efficacy from payload-alone effects?
- Control Groups : Include (1) unconjugated antibody, (2) free Exatecan, (3) non-targeted ADC (e.g., isotype control conjugate), and (4) vehicle-only.
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to isolate ADC-specific effects .
Q. What bioinformatics approaches are suitable for integrating DBCO-PEG4-GGFG-Exatecan ADC data with omics datasets?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
